Cianopramine

Description

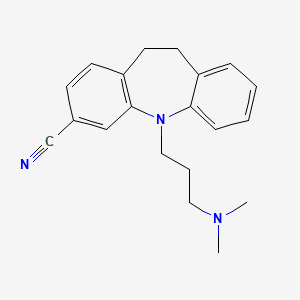

Structure

2D Structure

3D Structure

Properties

CAS No. |

66834-24-0 |

|---|---|

Molecular Formula |

C20H23N3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile |

InChI |

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3 |

InChI Key |

LQXYCDLHSKICDY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |

Appearance |

Solid powder |

Other CAS No. |

66834-24-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-cyano-imipramine 3-cyanoimipramine 5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile cianopramine cyanoimipramine Ro 11-2465 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyanoimipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-cyanoimipramine, a tricyclic antidepressant also known as cianopramine or Ro 11-2465. The synthesis is detailed through a multi-step process commencing from the readily available antidepressant, imipramine. This document outlines the core chemical transformations, including nitration, reduction, and cyanation, and presents an alternative final methylation step. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are provided to support research and development in medicinal chemistry and drug discovery.

Core Synthesis Pathway

The primary synthetic route to 3-cyanoimipramine involves a three-step sequence starting from imipramine. This pathway is advantageous as it utilizes a commercially available starting material and employs well-established chemical reactions. The key transformations are:

-

Nitration of Imipramine: Introduction of a nitro group at the 3-position of the dibenz[b,f]azepine ring system.

-

Reduction of 3-Nitroimipramine: Conversion of the nitro group to a primary amine, yielding 3-aminoimipramine.

-

Sandmeyer Reaction: Transformation of the amino group into a cyano group via a diazonium salt intermediate.

An alternative final step involves the N-methylation of the desmethyl analogue, 3-cyano-desmethylimipramine (cyan-desipramine).

Experimental Protocols and Data

The following sections provide detailed methodologies for the key steps in the synthesis of 3-cyanoimipramine. While specific literature detailing this exact multi-step synthesis is scarce, the protocols provided are based on established procedures for analogous transformations on similar chemical scaffolds.

Step 1: Synthesis of 3-Nitroimipramine

The nitration of the electron-rich imipramine ring system is expected to proceed under standard nitrating conditions.

Experimental Protocol:

To a solution of imipramine (1.0 eq) in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified duration and then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water until neutral, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Reactants | Imipramine, Nitric Acid, Sulfuric Acid |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Work-up | Precipitation in ice-water, filtration |

| Purification | Recrystallization (Ethanol) |

| Expected Yield | 70-85% |

Step 2: Synthesis of 3-Aminoimipramine

The reduction of the nitro group to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation or metal-acid reduction are common methods.

Experimental Protocol:

3-Nitroimipramine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride (3.0 eq) in the presence of concentrated hydrochloric acid, is added, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-aminoimipramine.

| Parameter | Value |

| Reactants | 3-Nitroimipramine, Tin(II) Chloride, HCl |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Basification, extraction |

| Purification | Column chromatography or recrystallization |

| Expected Yield | 60-80% |

Step 3: Synthesis of 3-Cyanoimipramine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of the primary aromatic amine to the nitrile.

Experimental Protocol:

3-Aminoimipramine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. The reaction mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Reactants | 3-Aminoimipramine, NaNO₂, HCl, CuCN, KCN |

| Temperature | 0-5 °C (diazotization), RT (cyanation) |

| Reaction Time | 1-3 hours |

| Work-up | Extraction |

| Purification | Column Chromatography |

| Expected Yield | 50-70% |

Alternative Final Step: N-Methylation of 3-Cyano-desmethylimipramine

An alternative route to 3-cyanoimipramine involves the N-methylation of its desmethyl precursor. This precursor, 3-cyano-desmethylimipramine, can be synthesized following the same three-step pathway described above, starting from desmethylimipramine.

Experimental Protocol for N-Methylation:

To a solution of 3-cyano-desmethylimipramine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, an excess of a methylating agent like methyl iodide (1.5 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give 3-cyanoimipramine.

| Parameter | Value |

| Reactants | 3-Cyano-desmethylimipramine, Methyl Iodide, K₂CO₃ |

| Solvent | Methanol or Acetonitrile |

| Temperature | Room Temperature or mild heating |

| Reaction Time | 4-8 hours |

| Work-up | Extraction |

| Purification | Column Chromatography |

| Expected Yield | 80-95% |

Visualizing the Synthesis Pathway

The following diagrams illustrate the described synthetic routes for 3-cyanoimipramine.

Caption: Primary synthesis pathway of 3-cyanoimipramine from imipramine.

Caption: Alternative synthesis involving N-methylation of the desmethyl precursor.

This technical guide provides a foundational understanding of the synthetic routes to 3-cyanoimipramine. The provided protocols and data serve as a starting point for researchers to develop and optimize the synthesis of this and related tricyclic compounds. Further experimental validation is recommended to confirm the specific reaction conditions and yields.

Cianopramine's Serotonin Receptor Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cianopramine (also known as Ro 11-2465 or 3-cyanoimipramine) is a tricyclic antidepressant that has been characterized primarily as a potent and selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1][2][3] Beyond its primary action on the serotonin transporter (SERT), this compound also exhibits antagonist activity at serotonin receptors.[2][4] This dual mechanism of action, combining serotonin reuptake inhibition with direct receptor blockade, presents a complex pharmacological profile that has been the subject of investigation for its therapeutic potential in depression. This technical guide provides an in-depth overview of the serotonin receptor antagonist properties of this compound, focusing on available quantitative data, detailed experimental methodologies, and the pertinent signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Antagonist Activity

| Assay Type | Receptor Target/System | Method | Readout | Value | Reference |

| In Vitro Functional Assay | 5-HT2 Receptor | Inhibition of 5-HT-induced contraction | Rat stomach fundus strip | IC50: 5 x 10-5 M (50,000 nM) | [5][6] |

| In Vivo Functional Assay | 5-HT2A Receptor | Reduction of quipazine-induced head twitches | Rat model | ID50: 20.1 mg/kg | [5][6] |

-

IC50 (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the maximal response induced by serotonin in the rat stomach fundus strip, a classical preparation for studying 5-HT2 receptor activity.

-

ID50 (Half maximal inhibitory dose): Represents the dose of this compound required to reduce the number of head twitches induced by the 5-HT2A receptor agonist quipazine by 50% in rats.

The relatively high IC50 value from the in vitro functional assay suggests that this compound's affinity for the 5-HT2 receptor, while present, may be characterized as weak.[5][6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited, providing a framework for understanding how the antagonist properties of this compound were assessed.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8] Although specific binding data for this compound is limited, a general protocol for such an assay is as follows:

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Materials:

-

Membrane preparations from cells expressing a specific human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.) or from brain tissue.

-

A specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

Functional assays measure the effect of a compound on the downstream signaling of a receptor in response to an agonist. A common method for Gq-coupled receptors like 5-HT2A and 5-HT2C is to measure changes in intracellular calcium concentration.[9][10][11][12]

Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

-

A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin (agonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation period.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Using the automated injector of the fluorescence plate reader, add a fixed concentration of serotonin (typically the EC80 concentration to ensure a robust signal).

-

Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of this compound on the serotonin-induced calcium signal. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.

Signaling Pathways

The antagonist activity of this compound at serotonin receptors, particularly the 5-HT2A receptor, would be expected to modulate specific intracellular signaling pathways.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[13][14] Activation of this pathway by an agonist like serotonin leads to a cascade of intracellular events. As an antagonist, this compound would block these downstream effects.

-

Receptor Activation: Serotonin binds to the 5-HT2A receptor, causing a conformational change.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

By binding to the 5-HT2A receptor without activating it, this compound would prevent serotonin from initiating this signaling cascade, thereby antagonizing its physiological effects.

Conclusion

This compound's pharmacological profile is characterized by a primary, potent inhibition of serotonin reuptake, complemented by a weaker antagonist activity at postsynaptic serotonin receptors, notably the 5-HT2 subtype. The available data from functional assays, while not providing a complete binding affinity profile, clearly demonstrate this antagonist action. The methodologies outlined in this guide provide a basis for further investigation into the specific serotonin receptor subtypes with which this compound interacts and the functional consequences of this antagonism. A more detailed characterization of this compound's binding affinities and its effects on downstream signaling pathways would provide a more complete understanding of its complex mechanism of action and its potential therapeutic applications.

References

- 1. 2.4. Radioligand Binding Assays [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Cianopramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianopramine (also known as 3-cyanoimipramine, development code Ro 11-2465) is a tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was never marketed.[1][2] Structurally related to imipramine, its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[2][3] Additionally, this compound exhibits weak antagonistic properties at serotonin receptors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, pharmacodynamic effects, and available pharmacokinetic information. Detailed experimental methodologies for key assays are also presented, along with visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a tertiary amine tricyclic antidepressant. Its chemical structure features the characteristic three-ring core of TCAs, with a cyano group substitution that contributes to its distinct pharmacological properties. The primary focus of research on this compound has been its potent and selective inhibition of the serotonin transporter (SERT), a key target in the treatment of depressive disorders.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed technical overview of this compound's pharmacological profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily driven by its interaction with the serotonergic system. It acts as a potent inhibitor of the serotonin transporter and as a weak antagonist at certain serotonin receptors.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinity of this compound to a wide range of CNS receptors is limited in publicly available literature. However, functional assays and radioligand binding studies have provided insights into its primary targets.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Serotonin Transporter (SERT) | Inhibition of 5-HT uptake | 80% ± 2% | Human | Platelet 5-HT Uptake (ex vivo) | [1] |

| Serotonin Receptors | IC50 | 5 x 10⁻⁵ M | Rat | Serotonin-induced stomach fundus strip contraction | [4] |

| α-Adrenergic Receptors | - | Weak Antagonism | Human | Phenylephrine challenge | [1] |

Serotonin Reuptake Inhibition

This compound is a potent inhibitor of serotonin reuptake. In a study with healthy volunteers, single oral doses of this compound resulted in a significant, dose-dependent inhibition of ¹⁴C-labeled serotonin uptake into platelets. A 2 mg oral dose of this compound led to an 80% ± 2% inhibition of platelet serotonin uptake two hours post-administration.[1] Following multiple rising doses up to 3 mg daily for 7 days, a significant decrease in platelet serotonin concentration was observed, reaching an approximately 80% reduction from baseline levels after 5 days of treatment.[3]

Serotonin Receptor Antagonism

In addition to its reuptake inhibition, this compound demonstrates weak antagonistic effects at postsynaptic serotonin receptors. In preclinical studies, this compound antagonized the effects of serotonin agonists. It reduced the number of quipazine-induced head twitches in rats with an ID50 of 20.1 mg/kg.[4] Furthermore, it attenuated serotonin-induced contractions of the isolated rat stomach fundus strip with an IC50 value of 5 x 10⁻⁵ M.[4]

Other Receptor Interactions

Evidence suggests that this compound has weak antagonistic effects on alpha-adrenergic receptors. This was observed in a study where a higher dose of phenylephrine was required to increase systolic blood pressure after administration of this compound.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as elimination half-life, bioavailability, and volume of distribution, are not extensively reported in the available literature.

Metabolism

This compound is metabolized in vivo to an N-desmethyl metabolite, Ro 12-5419.[1] This metabolite is also pharmacologically active. As a tricyclic antidepressant, it is anticipated that the metabolism of this compound is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The N-demethylation of similar TCAs like imipramine and clomipramine is catalyzed by CYP1A2, CYP3A4, and CYP2C19, while hydroxylation is often mediated by CYP2D6.[5][6]

Active Metabolites

The N-desmethyl metabolite of this compound, Ro 12-5419, has been shown to be a less potent inhibitor of serotonin uptake compared to the parent compound. However, unlike this compound, Ro 12-5419 also demonstrates activity in inhibiting noradrenaline uptake.[1]

| Compound | Effect on 5-HT Uptake | Effect on NA Uptake |

| This compound (Ro 11-2465) | Potent Inhibitor | - |

| Desmethylthis compound (Ro 12-5419) | Weaker Inhibitor | Inhibitor |

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter

This protocol describes a general method for determining the binding affinity of a compound to the serotonin transporter using [³H]Ro 11-2465 as the radioligand.

Objective: To determine the binding characteristics of this compound at the serotonin transporter.

Materials:

-

[³H]Ro 11-2465 (radioligand)

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., Tris-HCl with NaCl)

-

Wash buffer

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.

-

Binding Assay: The membrane preparation is incubated with [³H]Ro 11-2465 at various concentrations in the presence or absence of a high concentration of a competing non-labeled ligand (to determine non-specific binding) or varying concentrations of the test compound (this compound). The binding of [³H]Ro 11-2465 is sodium-dependent.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Binding parameters (Kd and Bmax) are determined by Scatchard analysis of saturation binding data. Ki values for test compounds are calculated from IC50 values obtained from competition binding assays.

References

- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. The effect of multiple rising doses of Ro 11-2465 (serotonin uptake inhibitor) on serotonin content of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

An In-depth Technical Guide to Cianopramine and its Relation to Imipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of cianopramine (3-cyano-imipramine) and its structural and functional relationship to the prototypical tricyclic antidepressant (TCA), imipramine. While both compounds share a common tricyclic core, the strategic addition of a cyano group in this compound significantly alters its pharmacological profile, transforming it into a potent and selective serotonin reuptake inhibitor (SSRI). This document details the synthesis, pharmacodynamics, and pharmacokinetics of both molecules, presenting quantitative data in comparative tables. Furthermore, it outlines detailed experimental protocols for key assays and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental investigation.

Introduction

Imipramine, a dibenzazepine derivative, was one of the first TCAs to be discovered and has been a cornerstone in the treatment of major depressive disorder for decades. Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability. However, its broad pharmacological activity, including antagonism of muscarinic, histaminic, and adrenergic receptors, contributes to a significant side-effect profile.

This compound, also known as Ro 11-2465, is a derivative of imipramine characterized by the substitution of a cyano (-CN) group at the 3-position of the dibenzazepine ring. This modification confers a high degree of selectivity for the serotonin transporter (SERT), with markedly reduced affinity for the norepinephrine transporter (NET) and other receptors. This guide explores the critical differences and similarities between these two compounds, providing valuable insights for researchers in the field of antidepressant drug discovery and development.

Synthesis and Chemical Structure

Imipramine Synthesis

The synthesis of imipramine typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropyl chloride.

Experimental Protocol: Synthesis of Imipramine

-

Materials: 10,11-dihydro-5H-dibenz[b,f]azepine, 3-dimethylaminopropyl chloride, sodium amide, toluene (or other suitable solvent).

-

Procedure:

-

A solution of 10,11-dihydro-5H-dibenz[b,f]azepine in dry toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Sodium amide is added to the solution, and the mixture is heated to reflux to form the sodium salt of the dibenzazepine.

-

A solution of 3-dimethylaminopropyl chloride in toluene is then added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for several hours to ensure complete alkylation.

-

After cooling, the reaction mixture is washed with water to remove any unreacted sodium amide and sodium chloride formed during the reaction.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude imipramine base is then purified, typically by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

-

This compound Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (3-cyano-imipramine) is not readily found in the literature. However, its synthesis would logically start from a modified imipramine precursor, 3-amino-imipramine, which can be synthesized from imipramine. The cyano group can then be introduced via a Sandmeyer reaction.

Conceptual Synthesis Pathway for this compound:

-

Nitration of Imipramine: Imipramine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 3-position of the dibenzazepine ring.

-

Reduction of the Nitro Group: The resulting 3-nitro-imipramine is then reduced to 3-amino-imipramine, for example, by catalytic hydrogenation.

-

Diazotization: The 3-amino-imipramine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of cuprous cyanide to replace the diazonium group with a cyano group, yielding 3-cyano-imipramine (this compound).

-

Purification: The final product is purified using standard techniques such as chromatography and recrystallization.

Pharmacodynamics

The primary pharmacological distinction between imipramine and this compound lies in their differential affinities for the monoamine transporters.

Monoamine Transporter Inhibition

Imipramine is a dual inhibitor of both SERT and NET, while this compound is a highly selective inhibitor of SERT.[1] This selectivity significantly influences their therapeutic and side-effect profiles.

Table 1: Comparative Inhibitory Activity at Monoamine Transporters

| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |

| Imipramine | SERT | 32 | 1.4 | Human | [2] |

| NET | - | 37 | Human | [2] | |

| DAT | >10,000 | - | Human | ||

| This compound | SERT | Potent Inhibition | - | Human | [1] |

| NET | Weak Inhibition | - | Human | [1] | |

| DAT | Not Reported | - | - |

Receptor Binding Affinities

Imipramine's interaction with various neurotransmitter receptors contributes to its side effects. In contrast, this compound exhibits a more favorable side-effect profile due to its reduced affinity for these receptors.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor | Imipramine | This compound |

| Muscarinic M1 | ~100 | High (Weak Affinity) |

| Histamine H1 | ~11 | High (Weak Affinity) |

| Alpha-1 Adrenergic | ~40 | High (Weak Affinity) |

Note: Specific Ki values for this compound at these receptors are not widely published, but studies indicate significantly lower affinity compared to imipramine.

Pharmacokinetics

The pharmacokinetic profiles of imipramine and this compound influence their dosing regimens and clinical effects.

Table 3: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Imipramine | This compound |

| Bioavailability | 22-77% | Not Reported |

| Protein Binding | 60-96% | Not Reported |

| Volume of Distribution | 10-20 L/kg | Not Reported |

| Metabolism | Hepatic (CYP2D6, CYP2C19, CYP3A4, CYP1A2) | Presumed Hepatic |

| Active Metabolite(s) | Desipramine | Not well characterized |

| Elimination Half-life | 8-21 hours | Not Reported |

| Excretion | Primarily renal (as metabolites) | Not Reported |

Signaling Pathways

The inhibition of monoamine transporters by imipramine and this compound initiates a cascade of downstream signaling events that are thought to underlie their therapeutic effects.

Serotonin Transporter (SERT) Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of SERT. This leads to an increase in synaptic serotonin levels, which in turn modulates various downstream signaling pathways.

References

In Vivo Effects of Cianopramine on Serotonin Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of cianopramine, a tricyclic antidepressant, on serotonin uptake. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the pharmacodynamics of this compound, with a focus on its interaction with the serotonin transporter (SERT). This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound, a derivative of imipramine, has been identified as a potent inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1] Its mechanism of action is primarily centered on the blockade of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and prolongs the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This guide delves into the in vivo studies that have characterized these effects.

Quantitative Data on this compound's Inhibition of Serotonin Uptake

The following tables summarize the available quantitative data on the in vivo and ex vivo effects of this compound on serotonin uptake.

Table 1: Ex Vivo Inhibition of Platelet Serotonin Uptake in Humans Following Oral Administration of this compound

| This compound Dose | Time Post-Administration | Mean Inhibition of 14C-5-HT Uptake (%) (± SD) |

| 0.5 mg | 2 hours | 57 (± 12) |

| 0.5 mg | 24 hours | 27 (± 13) |

| 1 mg | 2 hours | 59 (± 10) |

| 1 mg | 24 hours | 41 (± 13) |

| 2 mg | 2 hours | 80 (± 2) |

| 2 mg | 24 hours | 52 (± 10) |

Data from a study on the effect of this compound on platelet serotonin uptake in normal subjects.[1]

Table 2: In Vivo Specific Binding of [3H]Cyanoimipramine in Rat Brain

| Brain Region | Specific Binding as % of Total Binding | Reduction in Specific Binding after 5,7-DHT Lesioning (%) |

| Hypothalamus | ~50 | 80 |

| Cortex | ~30 | 35 |

Data from a study on the in vivo labeling of serotonin uptake sites in rat brain with [3H]cyanoimipramine, a derivative of this compound. 5,7-dihydroxytryptamine (5,7-DHT) is a neurotoxin that selectively destroys serotonin neurons.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vivo effects of this compound on serotonin uptake.

Ex Vivo Platelet Serotonin Uptake Assay

This assay measures the ability of platelets, which express SERT, to take up serotonin from the surrounding medium. The protocol is adapted from studies on the effects of antidepressants on platelet function.

Objective: To determine the percentage inhibition of serotonin uptake in platelets isolated from subjects treated with this compound.

Materials:

-

Blood samples collected in tubes containing anticoagulant (e.g., ACD - acid citrate dextrose).

-

14C-labeled serotonin (14C-5-HT).

-

Platelet-rich plasma (PRP) preparation reagents (e.g., centrifugation equipment).

-

Scintillation counter and vials.

-

Buffer solutions.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the platelet-rich plasma.

-

Incubation: Incubate a defined volume of PRP with a known concentration of 14C-5-HT at 37°C for a specific duration (e.g., 30 minutes).

-

Termination of Uptake: Stop the uptake process by rapidly cooling the samples on ice and/or by adding a potent serotonin uptake inhibitor (e.g., excess unlabeled citalopram).

-

Platelet Separation: Pellet the platelets by centrifugation at a higher speed.

-

Washing: Wash the platelet pellet to remove any non-internalized 14C-5-HT.

-

Lysis and Scintillation Counting: Lyse the platelets and measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of 5-HT uptake by comparing the radioactivity in platelets from this compound-treated subjects to that from placebo-treated or baseline samples.

In Vivo [3H]Cyanoimipramine Binding Assay in Rat Brain

This protocol describes an in vivo method to label and quantify serotonin uptake sites in the brain using a radiolabeled derivative of this compound.

Objective: To determine the specific binding of [3H]cyanoimipramine to serotonin transporters in different brain regions of living rats.

Materials:

-

Male Sprague-Dawley rats.

-

[3H]Cyanoimipramine ([3H]CN-IMI).

-

Anesthetic (e.g., pentobarbital).

-

Saline solution.

-

Non-labeled serotonin uptake inhibitor (e.g., chlorimipramine) for determining non-specific binding.

-

Brain dissection tools.

-

Scintillation counter.

Procedure:

-

Animal Preparation: Acclimatize rats to the housing conditions.

-

Drug Administration:

-

For total binding: Administer [3H]CN-IMI intravenously (e.g., via tail vein).

-

For non-specific binding: Pre-treat a separate group of rats with a high dose of a non-labeled serotonin uptake inhibitor (e.g., 10 mg/kg chlorimipramine) a few minutes before administering [3H]CN-IMI.

-

-

Incubation Period: Allow the radioligand to distribute in the brain for a defined period (e.g., 30 minutes).

-

Euthanasia and Brain Extraction: Euthanize the rats and rapidly excise the brain.

-

Brain Dissection: Dissect specific brain regions of interest (e.g., hypothalamus, cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding as it has a very low density of serotonin transporters.

-

Tissue Processing: Homogenize the brain tissue samples.

-

Radioactivity Measurement: Measure the radioactivity in the tissue homogenates using a liquid scintillation counter.

-

Data Analysis:

-

Calculate total binding in dpm/mg tissue.

-

Calculate non-specific binding in dpm/mg tissue from the pre-treated group or from the cerebellum.

-

Specific binding = Total binding - Non-specific binding.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathway and experimental workflows.

Serotonin Reuptake and Inhibition by this compound

Caption: Mechanism of serotonin reuptake inhibition by this compound.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Logical Relationship of Experimental Data to Mechanism of Action

Caption: Relationship between experimental data and mechanism of action.

Conclusion

The available in vivo and ex vivo data consistently demonstrate that this compound is a potent inhibitor of the serotonin transporter.[1][2] Studies on human platelets show a dose-dependent inhibition of serotonin uptake, and in vivo studies in rats with a this compound derivative confirm its binding to serotonin uptake sites in the brain. While direct in vivo SERT occupancy data for this compound is not currently available, the existing evidence strongly supports its mechanism of action as a serotonin reuptake inhibitor. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers and professionals in the field of pharmacology and drug development who are investigating the properties of this compound and other serotonergic agents. Further in vivo studies, such as microdialysis to directly measure extracellular serotonin levels following this compound administration and PET imaging to determine SERT occupancy, would provide a more complete understanding of its pharmacodynamic profile.

References

- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The utility of PET imaging in depression [frontiersin.org]

- 5. Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Cianopramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cianopramine (also known as Ro 11-2465 or 3-cyanoimipramine) is a tricyclic antidepressant (TCA) that has been recognized primarily for its potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake.[1][2][3] Developed as a derivative of imipramine, its neurochemical characteristics distinguish it from many other TCAs, particularly concerning its side effect profile. This technical guide provides a comprehensive overview of the neurochemical profile of this compound, summarizing available data on its binding affinities and functional activities. It also outlines the typical experimental protocols used to elucidate these properties and includes visualizations to illustrate key mechanisms and workflows.

Core Neurochemical Actions

This compound's principal mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This selective action on the serotonergic system is believed to be the primary driver of its antidepressant effects.[2][4]

Monoamine Transporter Interactions

This compound demonstrates a high affinity for the serotonin transporter. The use of its radiolabeled form, [3H]cyanoimipramine, in binding assays has been instrumental in characterizing SERT binding sites, confirming its potent interaction with this transporter.[1][5] In contrast to many other tricyclic antidepressants, this compound has a significantly lower affinity for the norepinephrine transporter (NET), contributing to its classification as a selective serotonin reuptake inhibitor (SSRI).[4] Its effect on the dopamine transporter (DAT) is not well-documented in the available literature but is presumed to be low, in line with its profile as a selective SERT inhibitor.

Receptor Binding Profile

-

Serotonin Receptors: Beyond its primary action at SERT, this compound is reported to be a weak serotonin receptor antagonist.[6] However, specific affinities for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are not extensively quantified in the available literature.

-

Adrenergic Receptors: Studies indicate that this compound possesses weak alpha-adrenergic receptor antagonist properties.[4] This is a notable feature as the alpha-1 adrenergic blockade is associated with side effects like orthostatic hypotension commonly seen with other TCAs.

-

Muscarinic Acetylcholine Receptors: A distinguishing characteristic of this compound is its relative lack of anticholinergic effects. Clinical studies have shown that its anticholinergic side effects are comparable to those of a placebo, suggesting a low affinity for muscarinic acetylcholine receptors.[2] This contrasts sharply with many older TCAs, which are potent muscarinic antagonists.

-

Histamine Receptors: The affinity of this compound for histamine H1 receptors has not been extensively reported. However, the reduced sedative profile compared to some other TCAs might suggest a lower affinity.

Quantitative Data Summary

Due to the limited availability of comprehensive public data, a detailed quantitative table of Ki or IC50 values for this compound across a broad spectrum of receptors is not possible. The following table summarizes the available quantitative and qualitative information.

| Target | Parameter | Value/Description | Reference(s) |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | Inhibition of 5-HT Uptake | Potent inhibitor. Almost complete inhibition of 3H-serotonin uptake in human platelets 4 hours after a single oral dose. 80% ± 2% inhibition 2 hours after a 2 mg dose. | [4][7] |

| Norepinephrine Transporter (NET) | Effect on NE Reuptake | No clinically relevant effect on peripheral neuronal norepinephrine reuptake. | [4] |

| Dopamine Transporter (DAT) | Effect on DA Reuptake | Not extensively studied, but presumed to be low. | |

| Neurotransmitter Receptors | |||

| Alpha-Adrenergic Receptors | Antagonism | Weak antagonist activity. | [4] |

| Muscarinic Acetylcholine Receptors | Antagonism | Lacks significant antimuscarinic activity; anticholinergic side effects are comparable to placebo. | [2] |

| Serotonin Receptors | Antagonism | Weak antagonist. | [6] |

Experimental Protocols

The neurochemical profile of a compound like this compound is typically determined through a series of in vitro assays. The following are detailed methodologies for key experiments relevant to characterizing its activity.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various neurotransmitter receptors and transporters.

Materials:

-

Membrane preparations from recombinant cells expressing the target receptor/transporter or from specific brain regions (e.g., rat cerebral cortex).

-

A specific radioligand for the target of interest (e.g., [3H]Citalopram or [3H]Paroxetine for SERT; [3H]Prazosin for α1-adrenergic receptors; [3H]QNB for muscarinic receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.

-

Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay

Functional assays are used to measure the effect of a drug on the activity of a transporter.

Objective: To determine the potency of this compound in inhibiting serotonin uptake via the serotonin transporter.

Materials:

-

Synaptosomes prepared from rat brain tissue or cells stably expressing the human serotonin transporter (hSERT).

-

[3H]Serotonin.

-

This compound at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer buffer).

-

Scintillation counter.

Procedure:

-

Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Initiation of Uptake: [3H]Serotonin is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period at 37°C to allow for serotonin uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]Serotonin.

-

Quantification: The amount of [3H]Serotonin taken up by the synaptosomes or cells is determined by scintillation counting of the filters.

-

Data Analysis: The results are expressed as the percentage of inhibition of serotonin uptake at each concentration of this compound. An IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Mechanism of Action: Serotonin Reuptake Inhibition

References

- 1. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [glpbio.cn]

- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial characterization of solubilized platelet imipramine binding sites using a new probe, [3H]3-cyanoimipramine ([3H]Ro 11-2465) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

- 7. Effects of a single oral dose of 3-cyano-imipramine on serotonin uptake and content of platelets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiled Story of Cianopramine (Ro 11-2465): A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianopramine (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant (TCA) developed by Hoffmann-La Roche.[1][2] Characterized as a potent and selective serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was ultimately never marketed.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and quantitative data analysis.

Discovery and History

The development of this compound (Ro 11-2465) emerged from the extensive research into tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century. Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the company dedicated significant resources to the development of novel psychotropic agents.[1][4] The "Ro" designation in its development code, Ro 11-2465, signifies its origin within the Hoffmann-La Roche research program.

This compound was synthesized as a derivative of imipramine, the first-in-class TCA.[2] The key structural modification was the introduction of a cyano (-CN) group at the 3-position of the dibenz[b,f]azepine ring. This modification was intended to alter the pharmacological profile of the parent compound, potentially enhancing its selectivity and reducing side effects.

Early preclinical and clinical investigations in the 1980s confirmed that this compound was a potent and selective inhibitor of serotonin (5-HT) uptake.[3] Clinical trials demonstrated its efficacy in treating depression, with a side effect profile that was notably less anticholinergic than that of established TCAs like amitriptyline.[5] Despite these promising findings, this compound did not proceed to market for reasons that have not been publicly detailed.

Synthesis of this compound (Ro 11-2465)

The synthesis of this compound can be conceptualized as a two-part process: the formation of the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.

Synthesis of 3-Cyanoiminodibenzyl

A plausible synthetic route for this key intermediate, based on patent literature, involves the cyanation of 3-chloroiminodibenzyl.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP), add sodium cyanide (NaCN) and nickel(II) bromide trihydrate (NiBr₂·3H₂O).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30 minutes.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash repeatedly with saturated aqueous sodium chloride.

-

Purification: The resulting crude product can be purified by column chromatography to yield 3-cyano-iminodibenzyl.

Alkylation and Formation of this compound

The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl side chain.

Experimental Protocol:

-

Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the corresponding anion.

-

Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude this compound can then be purified by crystallization or column chromatography.

Pharmacological Profile

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]

Receptor and Transporter Binding Affinity

| Target | Affinity/Activity | Reference |

| Serotonin Transporter (SERT) | Potent Inhibitor | [3] |

| Norepinephrine Transporter (NET) | Weak Inhibitor | [3] |

| Dopamine Transporter (DAT) | Not a significant inhibitor | [6] |

| Muscarinic Acetylcholine Receptors | Low Affinity | [5] |

| Histamine H₁ Receptors | Lower affinity than traditional TCAs | [7] |

| α₁-Adrenergic Receptors | Weak Antagonist | [3] |

| Postsynaptic 5-HT₂ Receptors | Weak Antagonist | [2] |

In Vitro and In Vivo Pharmacology

3.2.1. Serotonin Uptake Inhibition

Studies in human platelets have demonstrated this compound's potent inhibition of serotonin uptake.

Experimental Protocol: Platelet Serotonin Uptake Assay

-

Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to obtain PRP.

-

Incubation: Incubate PRP with varying concentrations of this compound or placebo.

-

Radiolabeling: Add ¹⁴C-labeled serotonin (¹⁴C-5-HT) to the PRP and incubate to allow for uptake.

-

Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet the platelets.

-

Quantification: Lyse the platelets and measure the amount of incorporated ¹⁴C-5-HT using liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug concentrations to determine the IC₅₀ value.

Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo) [3]

| Dose of this compound | % Inhibition (2 hours post-dose) | % Inhibition (24 hours post-dose) |

| 0.5 mg | 57% ± 12% | 27% ± 13% |

| 1 mg | 59% ± 10% | 41% ± 13% |

| 2 mg | 80% ± 2% | 52% ± 10% |

3.2.2. Postsynaptic Serotonin Receptor Antagonism

This compound also exhibits weak antagonist properties at postsynaptic serotonin receptors.

Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats

-

Animal Preparation: Acclimate male rats to the testing environment.

-

Drug Administration: Administer this compound or a vehicle control intraperitoneally.

-

Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.

-

Behavioral Observation: Observe and count the number of head twitches for a defined period.

-

Data Analysis: Calculate the dose of this compound required to reduce the number of head twitches by 50% (ID₅₀).

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are not extensively published. However, as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share characteristics with other members of its class.[8][9][10]

General Pharmacokinetic Properties of Tricyclic Antidepressants

| Parameter | Typical Range/Characteristic |

| Absorption | Well absorbed orally |

| Bioavailability | 40-50% due to first-pass metabolism |

| Protein Binding | High |

| Volume of Distribution | Large (5-30 L/kg) |

| Metabolism | Extensive hepatic metabolism via CYP450 enzymes (e.g., CYP2D6, CYP2C19) |

| Active Metabolites | Common (e.g., desmethyl metabolites) |

| Elimination Half-life | Long (typically 24 hours or more) |

| Excretion | Primarily as metabolites in urine |

This compound is known to have an active N-desmethyl metabolite, Ro 12-5419 (desmethylthis compound).[8]

Clinical Studies

A notable clinical trial compared the efficacy and tolerability of this compound with amitriptyline and a placebo in depressed patients.

Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive episodes (DSM-III criteria). Treatment Groups:

-

This compound (n=20)

-

Amitriptyline (n=20)

-

Placebo (n=20)

Key Findings: [5]

| Treatment Group | Mean Daily Dose | Efficacy (vs. Placebo) | Anticholinergic Side Effects |

| This compound | 3.3 ± 0.6 mg | Statistically Superior (p < 0.02) | Comparable to Placebo |

| Amitriptyline | 86.4 ± 21 mg | Statistically Superior (p < 0.02) | Significantly Higher than Placebo and this compound |

The study concluded that this compound was a promising new antidepressant with a favorable side-effect profile.[5]

Visualizations

Caption: Primary mechanism of action of this compound.

Caption: Simplified synthetic workflow for this compound.

Conclusion

This compound (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While the reasons for its discontinuation remain unpublished, the study of this compound provides valuable insights into the structure-activity relationships of tricyclic antidepressants and the ongoing quest for more effective and tolerable treatments for depressive disorders. This technical guide consolidates the available scientific literature to serve as a resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Roche - Wikipedia [en.wikipedia.org]

- 2. US4138482A - 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl and salts thereof - Google Patents [patents.google.com]

- 3. droracle.ai [droracle.ai]

- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

An In-Depth Technical Guide to Cianopramine and its Active Metabolite, Desmethylcianopramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianopramine (Ro 11-2465), a tricyclic antidepressant, and its principal active metabolite, desmethylthis compound (Ro 12-5419), have been subjects of pharmacological interest due to their interactions with monoamine reuptake systems. This technical guide provides a comprehensive overview of the core pharmacological and neurochemical properties of these compounds. It includes a detailed summary of their binding affinities and inhibitory concentrations at the serotonin and norepinephrine transporters, a review of relevant experimental protocols for their study, and a discussion of their metabolic pathway and mechanism of action, supported by visualizations of key processes. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

This compound, also known as 3-cyanoimipramine, is a derivative of the tricyclic antidepressant imipramine.[1] It has been identified as a potent and selective inhibitor of serotonin (5-HT) uptake.[2] Like other tricyclic antidepressants, this compound undergoes N-demethylation in the body to form its active metabolite, desmethylthis compound.[3] Understanding the distinct pharmacological profiles of both the parent drug and its metabolite is crucial for a complete comprehension of its overall therapeutic and side-effect profile. This guide will delve into the quantitative data available for both compounds, outline the experimental methodologies used for their characterization, and illustrate the key pathways involved in their action and metabolism.

Pharmacological Profile: Data Presentation

The primary mechanism of action for this compound and desmethylthis compound involves the inhibition of monoamine reuptake, particularly at the serotonin transporter (SERT) and the norepinephrine transporter (NET). The available quantitative data for these interactions are summarized below.

| Compound | Transporter | Assay Type | Value | Reference |

| This compound (Ro 11-2465) | SERT | 5-HT Uptake Inhibition (in vitro) | Potent and Selective Inhibitor | [4] |

| Postsynaptic 5-HT Receptors | Serotonin-induced contractions (rat stomach fundus strip) | IC50: 5 x 10-5 M | [5] | |

| Desmethylthis compound (Ro 12-5419) | SERT | 5-HT Uptake Inhibition (in vivo) | Considerably weaker than this compound | [4] |

| NET | Noradrenaline Displacement (in vivo) | Active Antagonist | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action is achieved through high-affinity binding to the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6] Desmethylthis compound, while a weaker inhibitor of serotonin reuptake, also demonstrates activity at the norepinephrine transporter (NET), suggesting a broader, dual-monoaminergic action for the metabolite.[4] Additionally, this compound has been shown to possess weak antagonistic properties at postsynaptic serotonin receptors.[5]

The downstream signaling pathways affected by the inhibition of serotonin reuptake are complex and involve long-term neuroadaptive changes. Initially, the increased synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors. Chronic administration is associated with the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[7] The sustained increase in serotonergic signaling is believed to mediate the therapeutic antidepressant effects through the modulation of intracellular signaling cascades, gene expression, and neuroplasticity.[6]

References

- 1. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]The effects of paroxetine given repeatedly on the 5-HT receptor subpopulations in the rat brain [scienceon.kisti.re.kr]

- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncc.umn.edu [ncc.umn.edu]

- 7. ClinPGx [clinpgx.org]

Cianopramine's Effects on Peripheral Adrenergic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific data regarding the effects of cianopramine, a tricyclic antidepressant, on the peripheral adrenergic system. The document synthesizes quantitative data from human studies, outlines the experimental methodologies used for these assessments, and visualizes key biological pathways and experimental workflows.

Executive Summary

This compound is primarily recognized as a potent inhibitor of neuronal serotonin (5-HT) uptake.[1] Its interaction with the peripheral adrenergic system, which is crucial for regulating cardiovascular functions such as heart rate and blood pressure, is a key consideration for its overall pharmacological profile and safety assessment.[2][3] Clinical evidence suggests that this compound exhibits weak α-adrenergic receptor antagonism and does not have a clinically significant impact on peripheral norepinephrine reuptake.[1] This profile distinguishes it from other tricyclic antidepressants that may have more pronounced effects on the adrenergic system.[4][5][6]

Quantitative Data on Adrenergic Function

The primary human data on this compound's peripheral adrenergic effects are derived from catecholamine pressor response tests. These tests measure the cardiovascular response to intravenously administered adrenergic agents, providing insights into receptor sensitivity and neuronal reuptake mechanisms.[1][7]

Table 1: Effect of this compound on Phenylephrine Pressor Response

| Parameter | Pre-Cianopramine (2 mg) | 2 hr Post-Cianopramine (2 mg) | Interpretation |

| Phenylephrine Dose for 40 mmHg SBP Increase | 67 ± 25 µ g/min | 86 ± 32 µ g/min | Suggests weak α-adrenergic receptor antagonism[1] |

| SBP: Systolic Blood Pressure. Data from a study in normal human subjects.[1] |

Table 2: Effect of this compound on Tyramine and Norepinephrine Pressor Responses

| Test Agent | Dosage | Parameter Measured | Result | Interpretation |

| Tyramine | Intravenous | Systolic Blood Pressure Response | Unchanged | No clinically relevant effect on peripheral neuronal norepinephrine reuptake[1] |

| Norepinephrine | Intravenous | Systolic Blood Pressure Response | Unchanged | Indicates no significant alteration of postsynaptic α-adrenergic receptor sensitivity to norepinephrine[1] |

| Measurements were taken after a 2 mg dose of this compound in normal human subjects.[1] |

Interaction with Adrenergic Receptors and Transporters

The data indicate that this compound acts as a weak antagonist at peripheral α-1 adrenergic receptors. This is evidenced by the requirement for a higher dose of phenylephrine, a direct α-1 agonist, to elicit the same pressor response after this compound administration.[1] The antagonism appears to be modest and may not be clinically significant at therapeutic doses.

Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by agonists like norepinephrine or phenylephrine, stimulate the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and smooth muscle contraction, which in blood vessels results in vasoconstriction and an increase in blood pressure.

The lack of change in the pressor response to tyramine strongly suggests that this compound does not significantly inhibit the norepinephrine transporter (NET) in the peripheral nervous system.[1] Tyramine is an indirectly acting sympathomimetic amine; it is taken up into the presynaptic neuron by NET, which displaces norepinephrine from storage vesicles, leading to its release and a subsequent rise in blood pressure.[7][] Inhibition of NET would block tyramine uptake, thereby blunting or eliminating its pressor effect.[9] Since the response to tyramine was unchanged, it can be inferred that NET function was not substantially inhibited by this compound.[1]

Experimental Protocols

The following sections describe the generalized protocols for the key experiments used to assess the peripheral adrenergic effects of this compound.

This in vivo human experimental model assesses the integrity and pharmacological modulation of the peripheral adrenergic system by measuring blood pressure responses to specific infused agents.[7]

-

Principle: The test quantifies the dose of an adrenergic agent required to elicit a predetermined increase in systolic blood pressure (e.g., 30 or 40 mmHg).[1][7] Changes in this dose after administration of a test compound (like this compound) indicate interaction with adrenergic receptors or transporters.

-

General Procedure:

-

Subject Preparation: Subjects are typically studied in a controlled environment after a period of rest in a supine position.[10] An intravenous (IV) line is established for drug infusion and another for blood sampling if required.

-

Baseline Measurement: Baseline heart rate and blood pressure are monitored until stable.

-

Pressor Agent Infusion: The specific pressor agent (phenylephrine, tyramine, or norepinephrine) is infused intravenously at a controlled, escalating rate.

-

Response Monitoring: Blood pressure is monitored continuously. The infusion is stopped once the target systolic blood pressure increase is achieved and sustained.

-

Test Compound Administration: The subject is administered the test compound (e.g., an oral dose of this compound).

-

Post-Dose Challenge: After a specified time for the drug to reach effective concentrations (e.g., 2 hours), the pressor agent infusion protocol is repeated.

-

Data Analysis: The dose of the pressor agent required to achieve the target blood pressure increase before and after test compound administration is calculated and compared.

-

-

Specific Agent Rationale:

-

Phenylephrine: A direct-acting α-1 adrenergic agonist.[11] An increased dose requirement after a test drug suggests the drug has α-1 antagonist properties.[1]

-

Tyramine: An indirect-acting sympathomimetic that requires uptake via NET to release norepinephrine.[] A blunted pressor response (increased dose requirement) indicates NET inhibition by the test drug.[9]

-

Norepinephrine: The endogenous neurotransmitter and a direct α- and β-adrenergic agonist. A change in pressor sensitivity can indicate alterations in postsynaptic receptor function.[1]

-

While specific binding affinity data for this compound is not publicly available, this standard in vitro method is used to determine the affinity (Ki) of a compound for a specific receptor.

-

Principle: This assay measures the ability of a test compound (unlabeled "competitor") to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

-

General Procedure:

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., α1A, β2) are isolated and prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1 receptors) and varying concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.

-

This in vitro assay directly measures a compound's ability to block the function of the norepinephrine transporter.

-

Principle: The assay quantifies the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes that express NET. A reduction in [³H]NE uptake in the presence of a test compound indicates NET inhibition.

-

General Procedure:

-

Cell/Synaptosome Preparation: Human embryonic kidney (HEK293) cells transfected to express human NET or synaptosomes (isolated nerve terminals) from specific brain regions are prepared.[12]

-

Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (this compound).

-

Uptake Initiation: A fixed concentration of [³H]NE is added to initiate the uptake reaction, which is allowed to proceed for a short period at a controlled temperature.

-

Uptake Termination: The uptake process is rapidly stopped, often by adding ice-cold buffer and using vacuum filtration to separate the cells/synaptosomes from the buffer containing unbound [³H]NE.

-

Quantification: The amount of [³H]NE taken up by the cells/synaptosomes is quantified by scintillation counting.

-

Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of norepinephrine uptake.

-

Conclusion

Based on available human clinical data, this compound demonstrates a peripheral adrenergic profile characterized by weak α-1 receptor antagonism and a lack of significant norepinephrine reuptake inhibition.[1] This suggests a lower potential for cardiovascular side effects commonly associated with other tricyclic antidepressants, such as orthostatic hypotension or significant changes in blood pressure.[2][3] However, a comprehensive understanding of its adrenergic pharmacology is limited by the absence of publicly available in vitro data. Further research, specifically radioligand binding assays to determine affinities for all adrenergic receptor subtypes and direct functional assays of norepinephrine transporter inhibition, is necessary to fully elucidate the molecular interactions of this compound with the peripheral adrenergic system. This information would be invaluable for refining its safety profile and guiding future drug development efforts.

References

- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychotropical.com [psychotropical.com]

- 10. sjhc.london.on.ca [sjhc.london.on.ca]

- 11. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Research Synthesis of Cianopramine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two plausible synthetic routes for the research-scale production of Cianopramine (3-cyano-imipramine), a tricyclic antidepressant and serotonin reuptake inhibitor. The protocols are designed to be detailed and informative, enabling researchers to replicate and adapt the synthesis for their specific needs.

Introduction